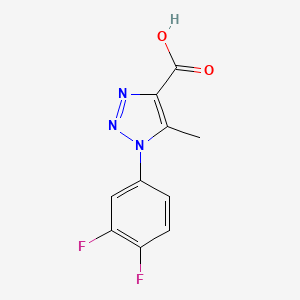

1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O2/c1-5-9(10(16)17)13-14-15(5)6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTUMUGHPYXIAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=C(C=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Approaches to the Triazole Core

The triazole ring serves as the foundational scaffold for this compound. Two primary strategies dominate its synthesis: cycloaddition reactions and functional group transformations .

1,3-Dipolar Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a cornerstone of triazole synthesis. For 1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, the reaction requires a substituted azide and a dipolarophile bearing pre-installed functional groups.

Azide Preparation

The 3,4-difluorophenyl azide precursor is synthesized via diazotization of 3,4-difluoroaniline followed by sodium azide treatment. The reaction proceeds as:

$$

\text{3,4-Difluoroaniline} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{NaN}3} \text{3,4-Difluorophenyl azide}

$$

Dipolarophile Design

β-Ketophosphonates serve as effective dipolarophiles due to their ability to form Z-enolates under basic conditions. A methyl-substituted β-ketophosphonate reacts with the azide to yield the triazole core:

$$

\text{RC(O)CH}2\text{PO(OEt)}2 + \text{3,4-Difluorophenyl azide} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMSO}} \text{Triazole intermediate}

$$

Key conditions :

- Base: Cs₂CO₃ (2.0 equiv)

- Solvent: DMSO

- Temperature: 60°C

- Reaction time: 6–12 hours

Regioselectivity Control

The methyl group at position 5 arises from the β-ketophosphonate’s R-group (R = CH₃). Cs₂CO₃ promotes Z-enolate formation, ensuring the 1,4,5-trisubstituted triazole geometry.

Post-Cycloaddition Functionalization

The carboxylic acid group at position 4 is introduced via hydrolysis of a pre-installed ester or nitrile group.

Ester Hydrolysis

A methyl ester intermediate undergoes saponification:

$$

\text{Triazole-4-methyl ester} \xrightarrow{\text{NaOH, H}_2\text{O/EtOH}} \text{Triazole-4-carboxylic acid}

$$

Optimized conditions :

- Base: 5 M NaOH

- Solvent: Ethanol/water (3:1)

- Temperature: Reflux (78°C)

- Yield: 85–92%

Alternative Synthetic Routes

Oxidative Cyclization

α,β-Unsaturated hydrazones undergo oxidative cyclization in the presence of iodine or hypervalent iodine reagents. While less common for this target compound, the method offers an alternative pathway:

$$

\text{3,4-Difluorophenyl hydrazone} + \text{Methyl propiolate} \xrightarrow{\text{PhI(OAc)}_2} \text{Triazole ester} \xrightarrow{\text{Hydrolysis}} \text{Target compound}

$$

Optimization of Reaction Conditions

Analytical Characterization

Spectroscopic Data

Applications and Derivatives

Prodrug Development

Ester derivatives (e.g., 4-nitrophenyl ester) exhibit improved bioavailability, serving as prodrug candidates.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield different products.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.

Major Products Formed:

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of partially or fully reduced triazole derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. Specifically, 1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has shown effectiveness against various pathogens.

Table 1: Antimicrobial Activity of 1-(3,4-Difluorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells by interacting with specific cellular targets involved in DNA synthesis and repair.

Case Study: Cytotoxic Effects

In comparative studies with established anticancer drugs like doxorubicin, 1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exhibited comparable antiproliferative effects on Jurkat T-cells. This suggests its potential as an effective anticancer agent.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of the compound are vital for understanding its therapeutic potential. Triazoles generally exhibit good oral bioavailability and are metabolized in the liver.

Medicinal Chemistry

The unique structure of 1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid makes it a valuable scaffold for designing new drug candidates targeting various diseases.

Biochemical Research

In biochemical studies, the compound's ability to modulate enzyme activity provides insights into metabolic pathways and cellular functions. Its interactions with key enzymes can help elucidate mechanisms underlying diseases.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The difluorophenyl group can enhance binding affinity and specificity, while the triazole ring can interact with active sites through hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aryl Groups

a. Electron-Donating vs. Electron-Withdrawing Groups

- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid ():

The methoxy group is electron-donating, increasing the electron density of the aryl ring. This contrasts with the electron-withdrawing fluorine atoms in the 3,4-difluorophenyl analog. Methoxy-substituted compounds may exhibit enhanced π-π stacking but reduced metabolic stability compared to fluorinated derivatives.

b. Fluorine Substitution Patterns

- 1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (): A single fluorine at the para position provides moderate electron withdrawal.

Table 1: Key Properties of Selected 1,2,3-Triazole-4-carboxylic Acid Derivatives

Structural and Computational Insights

- Crystallography : Tools like SHELXL and OLEX2 () were used to resolve structures of related compounds. For example, C23H14F8N2S () crystallized in a triclinic system with distinct packing influenced by fluorine interactions. The 3,4-difluorophenyl analog’s crystal structure may exhibit similar halogen-bonding motifs.

Biological Activity

1-(3,4-Difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative efficacy with similar compounds.

Chemical Structure and Properties

The compound features a triazole ring and a difluorophenyl substituent, which contribute to its chemical stability and reactivity. The presence of the carboxylic acid group enhances its solubility in polar solvents, making it suitable for biological applications.

The biological activity of 1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid primarily involves:

- Enzyme Inhibition : The compound may interact with various enzymes by binding to active sites or allosteric sites, inhibiting their function. This mechanism is crucial in therapeutic applications targeting cancer and microbial infections.

- Modulation of Signaling Pathways : It can influence cellular signaling pathways, potentially affecting processes like apoptosis and cell proliferation.

Antimicrobial Activity

Research indicates that 1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exhibits significant antimicrobial properties. For instance:

- In vitro Studies : The compound has shown effectiveness against various bacterial strains and fungi. Its minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antimicrobial agents.

Antitumor Activity

Several studies have explored the anticancer potential of this triazole derivative:

- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits cytotoxic effects against cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values ranged from 12.22 µM to 44.65 µM across different cell lines, indicating promising antitumor activity .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 12.22 |

| HCT116 | 14.16 |

| MCF7 | 14.64 |

Structure-Activity Relationship (SAR)

The substitution pattern on the triazole ring significantly influences the biological activity:

- Electron-donating Groups : Compounds with electron-donating groups on the phenyl ring showed enhanced cytotoxicity compared to those with electron-withdrawing groups. This observation highlights the importance of electronic effects in designing more potent derivatives .

Comparative Analysis

When compared to similar compounds within the triazole class:

- 1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid : Lacks the methyl group at position 5 and shows reduced solubility and bioactivity.

- 1-(3,4-Difluorophenyl)-5-methyl-1H-1,2,3-triazole : Exhibits lower potency due to structural differences that affect binding affinity to biological targets .

Case Study 1: Anticancer Efficacy

In a study investigating various triazole derivatives for anticancer properties, 1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid was identified as one of the most effective compounds against liver and breast cancer cell lines. The study emphasized its potential for further development as a chemotherapeutic agent .

Case Study 2: Antimicrobial Effectiveness

Another research effort focused on evaluating the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated that it could serve as a lead compound for developing new antibiotics in light of rising antibiotic resistance .

Q & A

Q. What are the key structural features of 1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how do they influence its reactivity?

The compound contains a triazole core substituted with a 3,4-difluorophenyl group at position 1, a methyl group at position 5, and a carboxylic acid at position 3. The fluorine atoms on the phenyl ring enhance lipophilicity and metabolic stability, while the triazole ring contributes to hydrogen bonding and π-π stacking interactions . The carboxylic acid moiety enables derivatization (e.g., esterification, amidation) for structure-activity relationship (SAR) studies .

Q. What synthetic methodologies are commonly employed to prepare this compound?

A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a standard approach. For example:

Precursor synthesis : React 3,4-difluoroaniline with sodium azide and methyl propiolate to form the triazole intermediate.

Carboxylic acid formation : Hydrolyze the ester group under basic conditions (e.g., NaOH, H₂O/EtOH, reflux) .

Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: ethanol/water) .

Q. How is the compound characterized in terms of purity and structural confirmation?

- Spectroscopy : ¹H/¹³C NMR (to confirm substitution patterns), FT-IR (for carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks.

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., Acta Crystallographica studies) .

Advanced Research Questions

Q. How do fluorine substituents on the phenyl ring affect biological activity compared to other halogens (e.g., Cl, Br)?

Fluorine’s electronegativity and small atomic radius increase metabolic stability and membrane permeability. Comparative studies show that 3,4-difluoro substitution improves target binding affinity (e.g., enzyme inhibition) over chloro or bromo analogs, likely due to reduced steric hindrance and enhanced electrostatic interactions . For example, trifluoromethyl groups in similar triazoles boost lipophilicity (logP) by ~0.5–1.0 units .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Test activity across multiple concentrations (e.g., IC₅₀ values).

- Off-target profiling : Use kinase or protease panels to rule out nonspecific interactions.

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate experimental SAR .

Q. How can the carboxylic acid group be functionalized to optimize pharmacokinetic properties?

- Esterification : Convert to methyl/ethyl esters to enhance cell permeability.

- Amidation : Link to amines (e.g., benzylamine) for improved solubility or target specificity.

- Prodrug design : Attach cleavable groups (e.g., acetyl) for controlled release .

Methodological Guidance

Q. What in vitro assays are suitable for evaluating antimicrobial activity?

- MIC (Minimum Inhibitory Concentration) : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-kill kinetics : Monitor bacterial viability over 24 hours.

- Synergy studies : Combine with standard antibiotics (e.g., ciprofloxacin) to assess additive effects .

Q. How to design a crystallization protocol for X-ray analysis?

- Solvent screening : Test mixtures of DMSO, ethanol, and water.

- Slow evaporation : Use sealed vials at 4°C for 1–2 weeks.

- Data collection : Resolve structures with synchrotron radiation (e.g., λ = 0.710–0.980 Å) and refine using SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.